molecular formula C20H22BrN3O5S B2529235 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-06-6

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2529235
CAS RN: 1104734-06-6
M. Wt: 496.38
InChI Key: QKASQOWTEULDRO-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2H-imidazo[2,1-b][1,3]thiazin-1-ium ring, which is a type of heterocyclic compound . This ring is substituted with a 2,5-dimethoxyphenyl group, a hydroxy group, and a 4-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2H-imidazo[2,1-b][1,3]thiazin-1-ium ring is a heterocyclic ring, which means it contains atoms of at least two different elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make it more reactive, and the hydroxy group could make it more polar .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles are a notable class in medicinal chemistry, demonstrating a wide array of pharmacological activities. A comprehensive review by Shareef et al. (2019) highlights the significant potential of these derivatives in developing new therapeutic agents exhibiting diverse pharmacological effects. This class is part of several therapeutic agents, underlining its importance in drug discovery and development (Shareef, Khan, Babu, & Kamal, 2019).

Novel Brominated Flame Retardants

The compound contains a bromide ion, which is relevant to the study of novel brominated flame retardants (NBFRs). Zuiderveen, Slootweg, and de Boer (2020) discuss the occurrence, environmental fate, and toxicity of NBFRs, highlighting the need for further research on these compounds' effects and behaviors. This connection suggests potential environmental applications or considerations for the compound, particularly in the context of its bromide component (Zuiderveen, Slootweg, & de Boer, 2020).

Redox Mediators in Organic Pollutant Treatment

In the environmental sciences, the treatment of organic pollutants using oxidoreductive enzymes and redox mediators is an area of significant interest. Husain and Husain (2007) review the use of enzymes in the remediation of various organic pollutants, emphasizing the role of redox mediators in enhancing the efficiency of this process. While not directly related, the chemical structure and potential reactivity of the compound could imply its utility or involvement in such redox processes, especially given the presence of functional groups that may participate in redox reactions (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O5S.BrH/c1-27-16-8-9-18(28-2)17(12-16)21-13-20(24,22-10-3-11-29-19(21)22)14-4-6-15(7-5-14)23(25)26;/h4-9,12,24H,3,10-11,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASQOWTEULDRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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